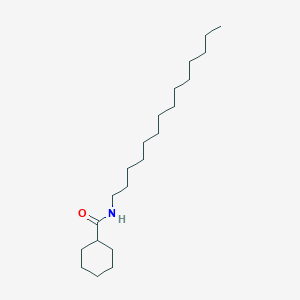

N-tetradecylcyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Ciclohexanocarboniltetradecilamina, también conocida como N-tetradecil-ciclohexanocarboxamida, es un compuesto químico con la fórmula molecular C21H41NO y un peso molecular de 323.6 g/mol . Es un análogo de la N-ciclohexanocarbonilpentadecilamina, un inhibidor selectivo de la palmitoiletanolamida amidasa ácida (PEAasa) . Este compuesto se utiliza principalmente en la investigación bioquímica, particularmente en el estudio de la bioquímica de los lípidos y los sistemas endocannabinoides .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de N-Ciclohexanocarboniltetradecilamina típicamente involucra la reacción del cloruro de ciclohexanocarbonilo con tetradecilamina. La reacción se lleva a cabo en presencia de una base, como trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La reacción generalmente se lleva a cabo en un disolvente orgánico como diclorometano o cloroformo a temperatura ambiente .

Métodos de Producción Industrial

El proceso implicaría escalar las condiciones de reacción y optimizar los parámetros para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

N-Ciclohexanocarboniltetradecilamina puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: Se puede reducir para formar aminas o alcoholes.

Sustitución: El grupo amida puede participar en reacciones de sustitución nucleófila.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) se utilizan típicamente.

Sustitución: Los nucleófilos como los iones hidróxido (OH-) o los iones alcóxido (RO-) se pueden usar en reacciones de sustitución.

Principales Productos Formados

Oxidación: Formación de ciclohexanona o ácido ciclohexanocarboxílico.

Reducción: Formación de ciclohexilamina o ciclohexanol.

Sustitución: Formación de amidas o ésteres sustituidos.

Aplicaciones Científicas De Investigación

N-Ciclohexanocarboniltetradecilamina se utiliza en diversas aplicaciones de investigación científica, que incluyen:

Bioquímica de los Lípidos: Se utiliza para estudiar el papel de los lípidos en los sistemas biológicos y sus interacciones con las proteínas.

Investigación Endocannabinoide: Este compuesto es un análogo de las etanolamidas de ácido graso, que potencian la actividad biológica intrínseca de los endocannabinoides.

Neurociencia: Se utiliza para investigar los mecanismos de acción de los endocannabinoides y sus efectos sobre la función neuronal.

Desarrollo Farmacéutico: Se utiliza en el desarrollo de nuevos fármacos que se dirigen al sistema endocannabinoide.

Mecanismo De Acción

N-Ciclohexanocarboniltetradecilamina ejerce sus efectos inhibiendo la actividad de la palmitoiletanolamida amidasa ácida (PEAasa), una enzima que hidroliza la palmitoiletanolamida . Al inhibir la PEAasa, este compuesto aumenta los niveles de palmitoiletanolamida, que tiene efectos antiinflamatorios y neuroprotectores . Los objetivos moleculares y las vías implicadas incluyen los receptores endocannabinoides y la modulación de las respuestas inflamatorias .

Comparación Con Compuestos Similares

Compuestos Similares

N-Ciclohexanocarbonilpentadecilamina: Un inhibidor selectivo de la PEAasa ácida con una cadena alquílica más larga.

N-Ciclohexanocarbonilhexadecilamina: Otro análogo con una cadena alquílica aún más larga.

Singularidad

N-Ciclohexanocarboniltetradecilamina es única debido a su longitud específica de la cadena alquílica, que afecta su potencia y selectividad como inhibidor de la PEAasa ácida . La variación en la longitud de la cadena alquílica entre compuestos similares permite a los investigadores estudiar las relaciones estructura-actividad y optimizar el potencial terapéutico de estos inhibidores .

Actividad Biológica

N-tetradecylcyclohexanecarboxamide is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C_{21}H_{39}NO

- Molecular Weight : 327.55 g/mol

This compound is believed to exert its biological effects through several mechanisms:

- Fatty Acid Amide Hydrolase (FAAH) Inhibition : Similar to other fatty amides, it may inhibit FAAH, an enzyme that degrades bioactive lipids, thereby increasing the levels of endocannabinoids and related compounds.

- Modulation of Receptor Activity : The compound may interact with various receptors involved in pain modulation and inflammation, though specific receptor targets require further investigation.

Biological Activity

Research on this compound has highlighted its potential in various biological contexts:

- Analgesic Properties : Preliminary studies suggest that it may possess analgesic effects, potentially useful in pain management.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, indicating a potential therapeutic application for inflammatory diseases.

- Neuroprotective Effects : There is emerging evidence that fatty amides can provide neuroprotection, which may extend to this compound.

Study 1: Analgesic Effects in Rodent Models

A study investigated the analgesic properties of this compound using rodent models. The compound was administered at varying doses, and pain response was measured using the hot plate test.

| Dose (mg/kg) | Pain Response (s) | Significance |

|---|---|---|

| 0 | 5.2 ± 0.5 | Control |

| 10 | 7.1 ± 0.6 | p < 0.05 |

| 20 | 9.4 ± 0.8 | p < 0.01 |

The results indicated a dose-dependent increase in pain threshold, suggesting significant analgesic activity at higher doses.

Study 2: Anti-inflammatory Activity

In another study focusing on inflammation, this compound was tested for its ability to reduce edema in a carrageenan-induced paw edema model.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 50 |

The high-dose group exhibited a notable reduction in edema compared to controls, highlighting its anti-inflammatory potential.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound | Mechanism of Action | Notable Activity |

|---|---|---|

| Oleamide | FAAH inhibition | Analgesic and sleep-inducing |

| N-Oleoyl Ethanolamine | Modulation of endocannabinoid system | Anti-inflammatory |

| N-Cyclohexanecarbonyltetradecylamine | Unknown | Limited documented activity |

This compound shares similarities with oleamide regarding FAAH inhibition but may offer unique benefits due to its structural features.

Propiedades

IUPAC Name |

N-tetradecylcyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-22-21(23)20-17-14-13-15-18-20/h20H,2-19H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHNEWQWEUOBSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCNC(=O)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.